1-(2-aminoethyl)-5-(4-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Overview
Description
This compound, also known by its IUPAC name 1-(2-aminoethyl)-5-(4-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, has a molecular weight of 287.3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H14FN5O/c15-11-3-1-10(2-4-11)8-19-9-17-13-12(14(19)21)7-18-20(13)6-5-16/h1-4,7,9H,5-6,8,16H2 . This code provides a detailed description of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and tested for their in-vitro anticancer activity against various cancer cell lines .Physical and Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 287.3 . The InChI code provides further details about its molecular structure .Scientific Research Applications
Synthetic and Medicinal Aspects of Pyrazolo[3,4-d]pyrimidine Scaffold
Pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocycle in drug discovery, showcasing a broad spectrum of medicinal properties such as anticancer, CNS agents, anti-infective, anti-inflammatory, and CRF1 antagonists. Structure-activity relationship (SAR) studies highlight the potential for developing drug-like candidates using this scaffold. Despite significant advances, there remains considerable scope for medicinal chemists to exploit this scaffold further in drug development. The synthetic strategies employed for pyrazolo[3,4-d]pyrimidine derivatives and their biological properties are extensively reviewed, offering insights into the versatile applications of this class of compounds (Cherukupalli et al., 2017).
Regio-Orientation in Pyrazolo[3,4-d]pyrimidines
The regio-orientation and regioselectivity of reactions involving 3(5)-aminopyrazoles and 1,3-bielectrophilic reagents leading to pyrazolo[3,4-d]pyrimidines are of significant interest. This review focuses on clarifying the importance of regio-orientation in the synthesis of these compounds, considering the comparable nucleophilicity of exocyclic and endocyclic NH groups, which often leads to controversies in literature regarding the substituent's positioning on the pyrimidine ring (Mohamed & Mahmoud, 2019).
Application in Hybrid Catalysts for Synthesis
The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using diversified hybrid catalysts showcases the broader applicability of pyrazolo[3,4-d]pyrimidine derivatives. This review covers synthetic pathways and the use of organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents for developing substituted pyrano[2,3-d]pyrimidin-2-one derivatives. It highlights the role of hybrid catalysts in synthesizing lead molecules, indicating a significant area for further exploration in medicinal chemistry (Parmar, Vala, & Patel, 2023).
Properties
IUPAC Name |
1-(2-aminoethyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN5O/c15-11-3-1-10(2-4-11)8-19-9-17-13-12(14(19)21)7-18-20(13)6-5-16/h1-4,7,9H,5-6,8,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUCAPDQTJGADU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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